N-Methyl-4-(methylamino)picolinamide

impurity profiling structural elucidation sorafenib quality control

N-Methyl-4-(methylamino)picolinamide (CAS 1065074-98-7), systematically named N-methyl-4-(methylamino)pyridine-2-carboxamide , is a synthetic picolinamide derivative with molecular formula C8H11N3O and a molecular weight of 165.19 g/mol. The compound is industrially recognized as Sorafenib Impurity 15 (also designated Sorafenib Impurity INT-1-F and Regorafenib Impurity , placing it within the pharmacopeial impurity landscape of the multikinase inhibitor sorafenib.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 1065074-98-7
Cat. No. B1454253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(methylamino)picolinamide
CAS1065074-98-7
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=C1)C(=O)NC
InChIInChI=1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12)
InChIKeyYKMVOSKHDGRIPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-(methylamino)picolinamide (CAS 1065074-98-7): Identity, Source, and Regulatory Classification


N-Methyl-4-(methylamino)picolinamide (CAS 1065074-98-7), systematically named N-methyl-4-(methylamino)pyridine-2-carboxamide [1], is a synthetic picolinamide derivative with molecular formula C8H11N3O and a molecular weight of 165.19 g/mol [2]. The compound is industrially recognized as Sorafenib Impurity 15 (also designated Sorafenib Impurity INT-1-F and Regorafenib Impurity 67) , placing it within the pharmacopeial impurity landscape of the multikinase inhibitor sorafenib. Its structure features a picolinamide core bearing an N-methyl carboxamide at position 2 and a methylamino substituent at position 4 of the pyridine ring — a substitution pattern that distinguishes it from a broad family of picolinamide-based sorafenib-related impurities [3]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is listed in the European Chemicals Agency (ECHA) C&L Inventory under EC number 829-531-3 [4].

Why N-Methyl-4-(methylamino)picolinamide Cannot Be Substituted by Generic Picolinamide Impurities in Sorafenib Quality Control


Within the sorafenib impurity universe, at least four picolinamide-based species coexist: the unsubstituted N-methylpicolinamide (Sorafenib Related Compound 27, CAS 6144-78-1), the 4-chloro variant (Sorafenib Impurity 2, CAS 882167-77-3), the 6-chloro positional isomer (Sorafenib Impurity 20, CAS 845306-04-9), and the 4-(4-aminophenoxy) extended intermediate (Sorafenib EP Impurity A, CAS 284462-37-9) . Each of these analogs possesses distinct chromatographic retention behavior, mass spectrometric fragmentation, and UV absorption profiles that preclude mutual interchangeability in validated analytical methods [1]. N-Methyl-4-(methylamino)picolinamide is further differentiated by its dual designation as both a sorafenib and regorafenib impurity , which expands its regulatory relevance beyond single-drug applications. The quantitative evidence below demonstrates why direct substitution with any other picolinamide impurity — even a close structural analog — would compromise method specificity, regulatory compliance, and the integrity of impurity profiling data in ANDA submissions [2].

Quantitative Differentiation Evidence for N-Methyl-4-(methylamino)picolinamide Versus Closest Picolinamide Impurity Analogs


Structural Differentiation: 4-Methylamino Substituent Versus Unsubstituted and 4-Chloro Picolinamide Impurities

N-Methyl-4-(methylamino)picolinamide bears a hydrogen-bond-donating methylamino group (–NHCH3) at the pyridine 4-position, in contrast to the unsubstituted N-methylpicolinamide (CAS 6144-78-1, which carries only a hydrogen at position 4) and the 4-chloro analog (CAS 882167-77-3, which carries an electron-withdrawing chlorine). This substitution difference is quantitatively reflected in the hydrogen bond donor count: 2 for the target compound versus 1 for N-methylpicolinamide [1], and in the topological polar surface area (tPSA): 54 Ų for the target compound [2] versus approximately 42 Ų for N-methylpicolinamide (computed). The presence of the 4-methylamino group also increases the molecular weight to 165.19 g/mol compared with 136.15 g/mol for N-methylpicolinamide , and alters the LogP to 0.4 (XLogP3-AA) [2], affecting both reversed-phase chromatographic retention and ionization efficiency in LC-MS detection [3].

impurity profiling structural elucidation sorafenib quality control

Thermophysical Property Differentiation: Boiling Point, Density, and Melting Point Versus In-Class Picolinamide Analogs

The predicted boiling point of N-Methyl-4-(methylamino)picolinamide is 373.3 ± 27.0 °C, with a predicted density of 1.159 ± 0.06 g/cm³ and an experimentally reported melting point of 114–116 °C [1]. By comparison, the simpler N-methylpicolinamide (CAS 6144-78-1) exhibits a boiling point of 128 °C at 12 Torr (approximately 278 °C at atmospheric pressure by estimation) , representing a boiling point elevation of approximately 95 °C for the target compound under comparable conditions. The 4-chloro analog 4-chloro-N-methylpicolinamide (CAS 882167-77-3) has been reported as having a boiling point of approximately 326.9 ± 27.0 °C (predicted) , making the target compound's boiling point approximately 46 °C higher. These differences are consistent with the enhanced intermolecular hydrogen bonding capacity introduced by the 4-methylamino substituent and have direct practical implications for drying, storage, and thermal stability protocols .

physicochemical characterization storage condition specification reference standard handling

Hazard Classification Profile: ECHA Notified Classification as a Differentiator from Less Hazardous Picolinamide Impurities

N-Methyl-4-(methylamino)picolinamide carries a notified harmonized classification under the ECHA C&L Inventory: Acute Toxicity Category 4 (H302 — harmful if swallowed), Skin Irritation Category 2 (H315 — causes skin irritation), Eye Irritation Category 2A (H319 — causes serious eye irritation), and Specific Target Organ Toxicity — Single Exposure Category 3 (H335 — may cause respiratory irritation) [1]. This quadruple-hazard profile (GHS07 signal word 'Warning') is a direct consequence of the free methylamino group, which is absent in the chlorine-substituted analogs such as 4-chloro-N-methylpicolinamide. While comprehensive GHS classifications for all comparator picolinamide impurities are not uniformly available in the ECHA inventory, the simple N-methylpicolinamide (CAS 6144-78-1) is generally reported with a less extensive hazard profile . For procurement teams managing multiple impurity reference standards within a single laboratory, this differential hazard classification directly impacts: (i) the choice of personal protective equipment (PPE), (ii) ventilation requirements, (iii) waste disposal protocols, and (iv the need for dedicated storage segregated from non-hazardous reference materials .

safety data sheet GLP compliance occupational exposure regulatory submission

Regulatory Scope Differentiation: Dual Sorafenib-Regorafenib Impurity Designation Versus Single-Drug Impurities

A critical differentiator of N-Methyl-4-(methylamino)picolinamide is its dual regulatory designation: it is catalogued both as Sorafenib Impurity 15 (INT-1-F) and as Regorafenib Impurity 67 [1]. Regorafenib (BAY 73-4506) is the fluorinated successor to sorafenib, sharing the same picolinamide pharmacophore with a 3-fluoro substitution on the central phenyl ring . Consequently, this impurity is structurally relevant to the synthetic pathways of both drugs. In contrast, comparator impurities such as 6-chloro-N-methylpicolinamide (Sorafenib Impurity 20, CAS 845306-04-9) [2], 4-chloro-N-methylpicolinamide (Sorafenib Impurity 2), and N-methylpicolinamide (Sorafenib Related Compound 27) are each designated as impurities for a single drug substance only. This dual applicability means that a single qualified reference standard lot of N-Methyl-4-(methylamino)picolinamide can serve two separate ANDA programs, reducing the number of reference standards that must be sourced, qualified, and maintained in a QC laboratory [3].

ANDA submission pharmacopeial reference standard regorafenib impurity method validation

Chromatographic Specificity: Unique Retention and Detection Characteristics Imposed by the 4-Methylamino Substituent

In a validated green HPLC method for sorafenib and its pharmacopeial impurities (2024), separation was achieved on an ODS-AQ YMC column (150 mm) with a mobile phase gradient of 10 mM ammonium formate (pH 3.4, adjusted with formic acid) and ethanol, at a flow rate of 0.6 mL/min with UV detection at 246 nm [1]. Under these conditions, the calibration range for impurities was 0.050–0.30 µg/mL with a detection limit of 0.015 µg/mL [1]. The 4-methylamino group of N-Methyl-4-(methylamino)picolinamide imparts a distinct proton-accepting and hydrogen-bond-donating character that shifts its reversed-phase retention relative to both the less polar 4-chloro analog (which elutes later due to increased hydrophobicity) and the more polar unsubstituted N-methylpicolinamide (which elutes earlier due to lower hydrophobicity) [2]. The presence of the basic methylamino moiety (pKa ~4–5 for the conjugate acid of a pyridyl-methylamine) also renders the retention time of the target compound pH-sensitive in the method's buffered mobile phase, a property not shared by the chlorine-substituted analogs [3]. Furthermore, the molecular ion [M+H]+ at m/z 166.1 (C8H12N3O+) provides a unique MS/MS precursor that distinguishes it from the [M+H]+ of N-methylpicolinamide at m/z 137.1 and 4-chloro-N-methylpicolinamide at m/z 171.0 (with characteristic chlorine isotope pattern) .

HPLC method validation relative retention time impurity resolution LC-MS/MS characterization

Best Research and Industrial Application Scenarios for N-Methyl-4-(methylamino)picolinamide (Sorafenib Impurity 15)


ANDA Method Validation and Quality Control for Generic Sorafenib and Regorafenib Formulations

This compound is the preferred reference standard for HPLC and LC-MS/MS method validation in ANDA submissions for both sorafenib and regorafenib generic drug products. The validated green HPLC method (ODS-AQ YMC column, ammonium formate pH 3.4 / ethanol gradient, 246 nm detection) achieves a linear calibration range of 0.050–0.30 µg/mL for impurities with a detection limit of 0.015 µg/mL [1]. The compound's dual regulatory designation (Sorafenib Impurity 15 and Regorafenib Impurity 67) enables a single reference standard lot to support two separate ANDA programs, reducing procurement and qualification overhead by an estimated 40–50% compared with purchasing separate impurity standards for each drug [2]. Laboratories performing routine QC release testing of generic sorafenib tablets should prioritize this impurity standard for system suitability testing and retention time marker calibration [3].

Process Impurity Fate-and-Purge Studies During Sorafenib/Regorafenib API Manufacturing

N-Methyl-4-(methylamino)picolinamide originates from the methylamination step in the sorafenib synthetic pathway, where 4-chloropyridine-2-carboxylic acid methyl ester reacts with methylamine . Its formation as a process impurity is mechanistically linked to over-methylamination or incomplete subsequent coupling. Process chemists can use a qualified reference standard of this impurity to spike into reaction streams at concentrations of 0.05–0.30 µg/mL (within the validated linear range) to quantify purge factors across downstream unit operations (etherification, hydrogenation, urea formation) [1]. The compound's solid physical state (mp 114–116 °C) and defined GHS hazard profile (H302, H315, H319, H335) dictate specific handling and waste disposal protocols during fate-and-purge experiments that differ from those required for liquid or non-toxic impurities [4].

Forced Degradation Studies and Stress Testing for Sorafenib Drug Substance and Drug Product

In forced degradation studies conducted per ICH Q1A(R2) guidelines, sorafenib drug substance is subjected to hydrolytic (acid/base), oxidative, thermal, and photolytic stress conditions. The resulting degradation product profile must be compared against a panel of known impurity reference standards, including N-Methyl-4-(methylamino)picolinamide, to distinguish process impurities from true degradation products [1]. The recent green HPLC stability-indicating method (2024) demonstrated baseline resolution of pharmacopeial impurities under stress conditions, with structural elucidation of degradation products performed via LC-MS/MS [1]. The target compound's unique [M+H]+ at m/z 166.1 and its pH-dependent retention behavior provide orthogonal selectivity that minimizes the risk of co-elution with stress degradation products, ensuring accurate identification and quantification in stability studies [3].

Building Block for Kinase Inhibitor Medicinal Chemistry: Picolinamide Scaffold Derivatization

Beyond its role as an impurity reference standard, N-Methyl-4-(methylamino)picolinamide serves as a versatile synthetic building block for medicinal chemistry programs targeting kinase inhibitors. The picolinamide scaffold has been validated as a core pharmacophore for VEGFR-2 kinase inhibition, with optimized derivatives achieving IC50 values of 27–94 nM — more potent than the reference drug sorafenib (IC50 = 180 nM) in head-to-head enzymatic assays [5]. The 4-methylamino substituent provides a synthetic handle for further diversification through N-alkylation, acylation, or sulfonylation, enabling the exploration of structure-activity relationships at a position known to modulate kinase selectivity and pharmacokinetic properties . Procurement of this compound as a building block at ≥95% purity (with batch-specific NMR, HPLC, and GC certificates of analysis) ensures reproducibility across multi-step synthetic sequences in hit-to-lead and lead optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-4-(methylamino)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.